

# R547: A Comprehensive Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**R547** is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Its ability to target multiple CDKs involved in cell cycle progression has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **R547**, intended to serve as a comprehensive resource for researchers in drug discovery and development.

# **Chemical Structure and Properties**

**R547**, chemically known as --INVALID-LINK--methanone, is a diaminopyrimidine derivative.[1] The molecule was developed by Hoffmann-La Roche and is also referred to as RO-4584820.[2]

## **Chemical Structure**

IUPAC Name: [4-amino-2-[[1-(methylsulfonyl)piperidin-4-yl]amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Chemical Formula: C18H21F2N5O4S

Molecular Weight: 441.45 g/mol



CAS Number: 741713-40-6

**Physicochemical Properties** 

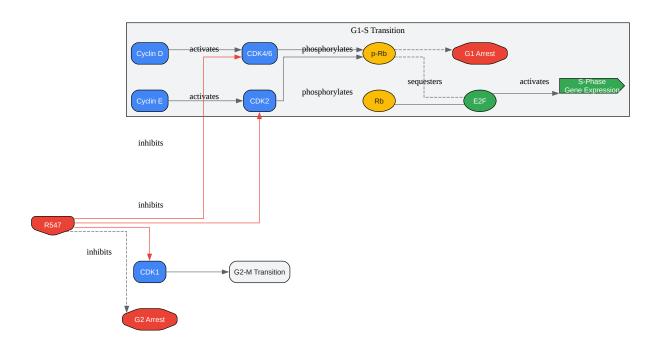
Property	- Value	Reference
Molecular Weight	441.45	[4]
Formula	C18H21F2N5O4S	[4]
Solubility	Soluble to 100 mM in DMSO	[4]
Purity	≥98%	[4]
Storage	Store at +4°C	[4]

# **Mechanism of Action and Signaling Pathway**

**R547** is an ATP-competitive inhibitor of several cyclin-dependent kinases, with high potency against CDK1, CDK2, and CDK4.[2][3] These kinases, in complex with their cyclin partners, are crucial for the regulation of cell cycle progression. By inhibiting these kinases, **R547** blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[5]

The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1-S phase transition. Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. **R547**'s inhibition of CDKs prevents Rb phosphorylation, leading to cell cycle arrest at the G1 and G2 phases and, in many cancer cell lines, the induction of apoptosis.[5]





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Figure 1: R547 Signaling Pathway

# **Biological Activity and Therapeutic Potential**

**R547** exhibits potent inhibitory activity against a panel of cancer cell lines, irrespective of their p53 or multidrug resistance status.[2][5] Its broad activity profile suggests its potential as a



therapeutic agent for a variety of solid tumors.

**Enzymatic Inhibition** 

Target	Ki (nM)	Reference
CDK1/cyclin B	2	[6]
CDK2/cyclin E	3	[6]
CDK4/cyclin D1	1	[6]
GSK3α	46	[6]
CDK7/cyclin H	171	[6]
GSK3β	260	[6]

# **Cellular Activity**

A study of **R547**'s effect on various human tumor cell lines demonstrated broad antiproliferative activity.

Cell Line	Tumor Type	IC50 (μM)	Reference
HCT116	Colon	0.08	[1]
A549	Lung	<0.60	[5]
MDA-MB-231	Breast	<0.60	[5]
PC-3	Prostate	<0.60	[5]
SK-MEL-28	Melanoma	<0.60	[5]

## In Vivo Efficacy

In preclinical xenograft models, **R547** has demonstrated significant tumor growth inhibition when administered orally.[1][2] For instance, in an HCT116 human colorectal tumor xenograft model in nude mice, **R547** showed up to 95% tumor growth inhibition.[1]

## **Clinical Development**



A Phase I clinical trial (NCT00400296) was conducted to evaluate the safety and pharmacokinetics of **R547** in patients with advanced solid tumors.[2][7] The study determined the maximum tolerated dose and recommended dose for further development.[7]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **R547**.

## **Synthesis of R547**

The synthesis of **R547** is described by Chu et al. in the Journal of Medicinal Chemistry (2006), 49(22), 6549-6560.[1] The key steps involve the construction of the diaminopyrimidine core followed by coupling with the piperidine and the difluoro-methoxyphenyl moieties. A detailed, step-by-step protocol can be found in the supporting information of the aforementioned publication.



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Figure 2: R547 Synthesis Workflow

## In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of **R547** against specific CDK/cyclin complexes.

#### Materials:

- Recombinant human CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)
- Substrate peptide (e.g., histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)



- [y-32P]ATP
- R547 stock solution (in DMSO)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Phosphocellulose paper
- · Scintillation counter

#### Procedure:

- Prepare serial dilutions of R547 in kinase reaction buffer.
- In a microplate, combine the CDK/cyclin enzyme, substrate peptide, and R547 dilution (or DMSO for control).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each R547 concentration and determine the Ki value using appropriate software.

## **Cell Proliferation (MTT) Assay**

Objective: To determine the anti-proliferative activity (IC50) of **R547** in cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., HCT116, A549)
- Cell culture medium and supplements

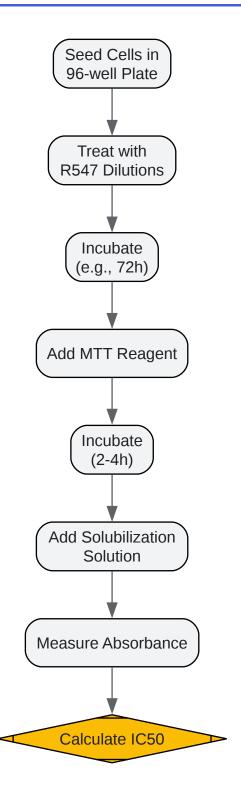


- **R547** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **R547** (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each **R547** concentration relative to the control and determine the IC50 value.





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Figure 3: MTT Assay Workflow

# **Western Blot Analysis of Rb Phosphorylation**



Objective: To assess the effect of **R547** on the phosphorylation of Retinoblastoma protein in cells.

#### Materials:

- Cancer cell line
- R547 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Treat cells with various concentrations of R547 for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies against phospho-Rb and total Rb. A loading control like β-actin should also be probed.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

## Conclusion

**R547** is a well-characterized, potent inhibitor of cyclin-dependent kinases with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigation of this promising anti-cancer agent.

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